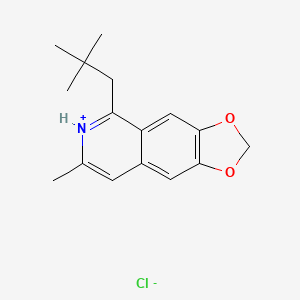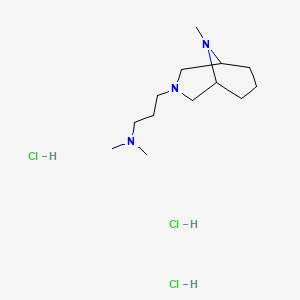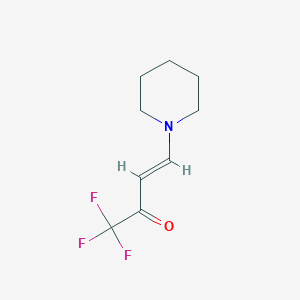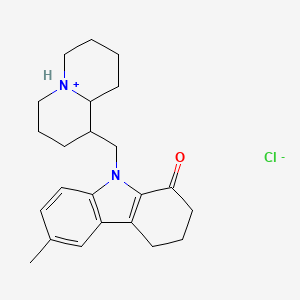
3,4-Dihydro-6-methyl-9-(octahydro-2H-quinolizin-1-ylmethyl)carbazol-1(2H)-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dihydro-6-methyl-9-(octahydro-2H-quinolizin-1-ylmethyl)carbazol-1(2H)-one hydrochloride is a synthetic organic compound. It is characterized by its complex molecular structure, which includes a carbazole core, a quinolizidine moiety, and a hydrochloride salt. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-6-methyl-9-(octahydro-2H-quinolizin-1-ylmethyl)carbazol-1(2H)-one hydrochloride typically involves multi-step organic reactions. The process may start with the formation of the carbazole core, followed by the introduction of the quinolizidine moiety through a series of nucleophilic substitution and cyclization reactions. The final step often involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the carbazole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions could be used to modify the quinolizidine moiety, potentially altering its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while substitution reactions could introduce various alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use as a pharmaceutical agent, subject to further research and clinical trials.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to a cascade of biochemical events. Detailed studies, including molecular docking and in vitro assays, would be required to elucidate the exact pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carbazole derivatives: Compounds with similar carbazole cores, such as 9-ethylcarbazole.
Quinolizidine alkaloids: Compounds with similar quinolizidine structures, such as sparteine.
Uniqueness
The uniqueness of 3,4-Dihydro-6-methyl-9-(octahydro-2H-quinolizin-1-ylmethyl)carbazol-1(2H)-one hydrochloride lies in its combined structural features, which may confer unique biological activities and chemical reactivity compared to other compounds.
Eigenschaften
CAS-Nummer |
15645-04-2 |
|---|---|
Molekularformel |
C23H31ClN2O |
Molekulargewicht |
387.0 g/mol |
IUPAC-Name |
9-(1,2,3,4,5,6,7,8,9,9a-decahydroquinolizin-5-ium-1-ylmethyl)-6-methyl-3,4-dihydro-2H-carbazol-1-one;chloride |
InChI |
InChI=1S/C23H30N2O.ClH/c1-16-10-11-21-19(14-16)18-7-4-9-22(26)23(18)25(21)15-17-6-5-13-24-12-3-2-8-20(17)24;/h10-11,14,17,20H,2-9,12-13,15H2,1H3;1H |
InChI-Schlüssel |
PGZPHWBBIVGLGA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)N(C3=C2CCCC3=O)CC4CCC[NH+]5C4CCCC5.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


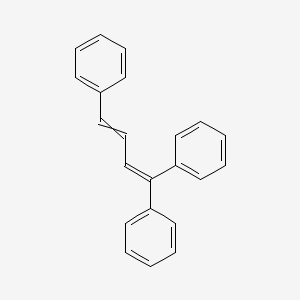

![diethyl-[2-[(2-pentoxyphenyl)carbamoyloxy]propyl]azanium;chloride](/img/structure/B13731365.png)
![Methyl (3R,4S)-1-benzyl-4-(2-(((tert-butyldimethylsilyl)oxy)methyl)furo[3,2-b]pyridin-6-yl)pyrrolidine-3-carboxylate](/img/structure/B13731366.png)

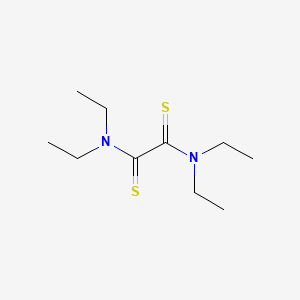
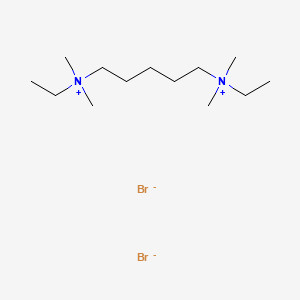

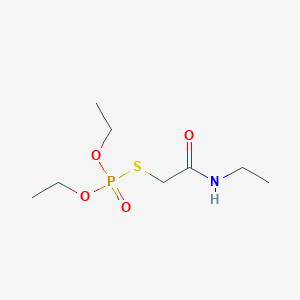
![{[(1S,3E)-3-{2-[(1r,4e,7Ar)-1-[(2S)-1-(diphenylphosphoroso)propan-2-yl]-7a-methyl-octahydro-1H-inden-4-ylidene]ethylidene}-4-methylidenecyclohexyl]oxy}(tert-butyl)dimethylsilane](/img/structure/B13731389.png)
